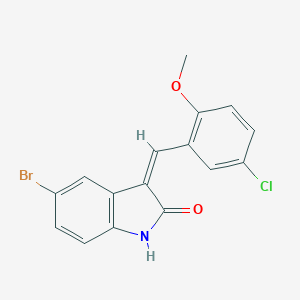
(3Z)-5-bromo-3-(5-chloro-2-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3Z)-5-bromo-3-(5-chloro-2-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one, also known as BM-21, is a synthetic compound that has recently gained attention in the scientific community due to its potential applications in various fields.
作用機序
The exact mechanism of action of (3Z)-5-bromo-3-(5-chloro-2-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one is not fully understood. However, it has been suggested that (3Z)-5-bromo-3-(5-chloro-2-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one may act by inhibiting the activity of enzymes involved in DNA replication and repair, which leads to the induction of apoptosis in cancer cells. Additionally, (3Z)-5-bromo-3-(5-chloro-2-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one has been shown to disrupt the cell membrane of bacteria and fungi, leading to their death.
Biochemical and Physiological Effects:
(3Z)-5-bromo-3-(5-chloro-2-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one has been found to induce apoptosis in cancer cells by activating the caspase-3 pathway. It has also been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes. However, the exact biochemical and physiological effects of (3Z)-5-bromo-3-(5-chloro-2-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one are still under investigation.
実験室実験の利点と制限
One of the main advantages of using (3Z)-5-bromo-3-(5-chloro-2-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one in lab experiments is its ease of synthesis. (3Z)-5-bromo-3-(5-chloro-2-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one can be synthesized using a simple, one-pot, three-component reaction, which makes it a cost-effective option for researchers. Additionally, (3Z)-5-bromo-3-(5-chloro-2-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one has shown promising results in various in vitro studies, making it a potential candidate for further development.
However, there are also limitations to using (3Z)-5-bromo-3-(5-chloro-2-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one in lab experiments. One of the main limitations is its low solubility in water, which makes it difficult to administer in vivo. Additionally, the exact mechanism of action of (3Z)-5-bromo-3-(5-chloro-2-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one is still not fully understood, which makes it difficult to optimize its use in drug development.
将来の方向性
There are several future directions for the research and development of (3Z)-5-bromo-3-(5-chloro-2-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one. One potential direction is to investigate the use of (3Z)-5-bromo-3-(5-chloro-2-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one as a potential cancer therapy. Further studies are needed to optimize the dosage and administration of (3Z)-5-bromo-3-(5-chloro-2-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one and to investigate its safety and efficacy in vivo.
Another potential direction is to investigate the use of (3Z)-5-bromo-3-(5-chloro-2-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one as a potential antibiotic. Further studies are needed to optimize the use of (3Z)-5-bromo-3-(5-chloro-2-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one against different types of bacteria and fungi and to investigate its potential for the development of new antibiotics.
Overall, (3Z)-5-bromo-3-(5-chloro-2-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one has shown promising results in various in vitro studies, making it a potential candidate for further development in various fields. However, further research is needed to fully understand its mechanism of action and to optimize its use in drug development.
合成法
(3Z)-5-bromo-3-(5-chloro-2-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one can be synthesized using a multicomponent reaction between 5-chloro-2-methoxybenzaldehyde, 5-bromoindoline-2,3-dione, and aniline in the presence of a catalyst. The reaction proceeds via a one-pot, three-component condensation reaction, which results in the formation of (3Z)-5-bromo-3-(5-chloro-2-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one as a yellow solid.
科学的研究の応用
(3Z)-5-bromo-3-(5-chloro-2-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one has shown potential as a promising lead compound for the development of new drugs. It has been found to exhibit cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, (3Z)-5-bromo-3-(5-chloro-2-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one has been shown to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antibiotics.
特性
製品名 |
(3Z)-5-bromo-3-(5-chloro-2-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one |
|---|---|
分子式 |
C16H11BrClNO2 |
分子量 |
364.62 g/mol |
IUPAC名 |
(3Z)-5-bromo-3-[(5-chloro-2-methoxyphenyl)methylidene]-1H-indol-2-one |
InChI |
InChI=1S/C16H11BrClNO2/c1-21-15-5-3-11(18)6-9(15)7-13-12-8-10(17)2-4-14(12)19-16(13)20/h2-8H,1H3,(H,19,20)/b13-7- |
InChIキー |
XPAWKIXEULNEGZ-QPEQYQDCSA-N |
異性体SMILES |
COC1=C(C=C(C=C1)Cl)/C=C\2/C3=C(C=CC(=C3)Br)NC2=O |
SMILES |
COC1=C(C=C(C=C1)Cl)C=C2C3=C(C=CC(=C3)Br)NC2=O |
正規SMILES |
COC1=C(C=C(C=C1)Cl)C=C2C3=C(C=CC(=C3)Br)NC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Methoxy-3-nitro-4-(2-thien-2-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl)phenol](/img/structure/B307698.png)
![6-[5-(4-Bromophenyl)-2-furyl]-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-3-yl ethyl sulfide](/img/structure/B307700.png)
![3-(Allylsulfanyl)-10-bromo-6-{6-nitro-1,3-benzodioxol-5-yl}-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307702.png)
![4-Chloro-2-[3-(ethylsulfanyl)-7-propanoyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl propanoate](/img/structure/B307705.png)
![2-Ethoxy-3-nitro-4-(2-thien-2-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl)phenol](/img/structure/B307706.png)
![2-[7-Acetyl-3-(allylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-6-bromo-4-chlorophenyl acetate](/img/structure/B307708.png)
![[6-(4-bromophenyl)-3-(methylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl](phenyl)methanone](/img/structure/B307711.png)
![4-[3-(Ethylsulfanyl)-7-propanoyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]benzoic acid](/img/structure/B307712.png)
![4-[7-Acetyl-3-(allylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2-ethoxyphenyl acetate](/img/structure/B307713.png)
![7-Acetyl-3-(allylsulfanyl)-6-(2-methoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307715.png)
![8-[(2-Chlorobenzyl)oxy]-2-[2-(5-chloro-2-methoxyphenyl)vinyl]quinoline](/img/structure/B307718.png)
![7-Acetyl-3-(allylthio)-6-(3-bromo-4-methoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307719.png)
![6-(2-Ethoxy-1-naphthyl)-3-(ethylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307720.png)
![7-Acetyl-3-(allylsulfanyl)-6-(3,4-dimethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307721.png)